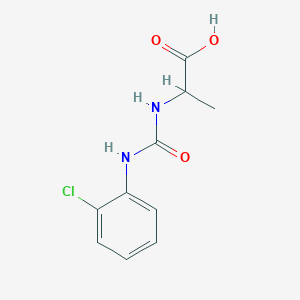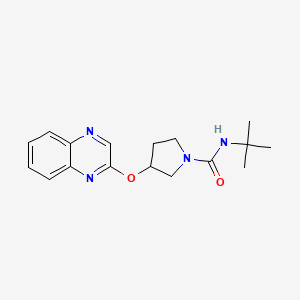![molecular formula C8H7ClN2O B2551822 [(5-Chloro-1,3-benzoxazol-2-yl)méthyl]amine CAS No. 936074-77-0](/img/structure/B2551822.png)
[(5-Chloro-1,3-benzoxazol-2-yl)méthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzoxazole-2-methanamine: is a chemical compound with the molecular formula C8H7ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom at the fifth position and an aminomethyl group at the second position.
Applications De Recherche Scientifique
Chemistry: 5-Chlorobenzoxazole-2-methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, 5-Chlorobenzoxazole-2-methanamine is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .
Mécanisme D'action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and potential for functionalization .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
One of the benzoxazole derivatives, mk-4305, has been reported to have good oral pharmacokinetics .
Result of Action
Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger .
Action Environment
The synthesis of benzoxazole derivatives has been reported to be carried out under different reaction conditions and catalysts .
Analyse Biochimique
Biochemical Properties
Benzoxazole derivatives are known to exhibit a broad range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant, cytotoxic agents, anticonvulsant, and analgesic agents .
Cellular Effects
Benzoxazole derivatives have been reported to have various effects on cellular processes .
Molecular Mechanism
Benzoxazole derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods: Industrial production of 5-Chlorobenzoxazole-2-methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium-supported nanocatalysts or mesoporous titania-alumina mixed oxides can be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chlorobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the chlorine and aminomethyl substitutions.
5-Chlorobenzoxazole: Similar structure but without the aminomethyl group.
2-Methylbenzoxazole: Substituted with a methyl group instead of an aminomethyl group.
Uniqueness: 5-Chlorobenzoxazole-2-methanamine is unique due to the presence of both the chlorine atom and the aminomethyl group. This combination enhances its biological activity and allows for diverse chemical modifications. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the aminomethyl group provides a site for further functionalization .
Propriétés
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUWJMBBBWTDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)


![2-(2-chloro-6-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2551753.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)
![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2551755.png)
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
